4-chloro-N-(cyanomethyl)benzenesulfonamide
Overview
Description
4-chloro-N-(cyanomethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H7ClN2O2S and a molecular weight of 230.67 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 4-chloro-N-(cyanomethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from ethanol or another suitable solvent .
Chemical Reactions Analysis
4-chloro-N-(cyanomethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The cyanomethyl group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(cyanomethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(cyanomethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins. For example, it can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in the proliferation of cancer cells that overexpress this enzyme . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .
Comparison with Similar Compounds
4-chloro-N-(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyanomethyl group.
4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide: Contains two cyanoethyl groups instead of one cyanomethyl group.
4-chloro-N-(2-cyanoethyl)-3-nitrobenzenesulfonamide: Contains a nitro group in addition to the cyanoethyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different functional groups can significantly impact their reactivity and interactions with biological targets .
Properties
IUPAC Name |
4-chloro-N-(cyanomethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFPJGDOBWFRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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